N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-15(20-16-19-13(10-25-16)14-2-1-8-22-14)11-3-5-12(6-4-11)23-17-18-7-9-24-17/h1-10H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTMZIBLLXJQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-thiazole intermediate: This step involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the furan-thiazole intermediate.
Coupling with 4-(thiazol-2-yloxy)benzoic acid: The intermediate is then coupled with 4-(thiazol-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the furan and thiazole rings.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at the Benzamide Position
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 325987-71-1) : This compound replaces the thiazol-2-yloxy group with a bis(2-chloroethyl)sulfamoyl substituent. The electron-withdrawing sulfamoyl group may enhance stability but reduce solubility compared to the target compound’s thiazole-ether linkage .
- N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide (CAS: 879458-96-5) : The benzamide here is substituted with a nitro-pyrazole group, introducing strong electron-withdrawing effects and increased molecular weight (488.346 g/mol vs. ~433 g/mol estimated for the target compound) .
Thiazole Ring Modifications
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) : The thiazole ring is linked to a pyridine group instead of furan. Pyridine’s aromaticity and basicity may alter binding interactions in biological systems compared to furan’s electron-rich, oxygen-containing ring .
- 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (CAS: 380593-61-3) : A coumarin substituent replaces the furan group, introducing a planar, fluorescent moiety that could influence pharmacokinetics .
Functional Analogues with Furan Heterocycles
- 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) : This 1,3,4-oxadiazole derivative shares the furan-2-yl group but lacks the thiazole-thiazole linkage. It exhibits antifungal activity via thioredoxin reductase inhibition, suggesting that furan-containing heterocycles may broadly target redox enzymes .
Table 1: Key Properties of Selected Analogues
*Estimated based on structural similarity.
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.
1. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following outlines the common synthetic route:
Step 1: Formation of the Furan-Thiazole Intermediate
- Reagents : Furan-2-carbaldehyde and thiosemicarbazide.
- Conditions : Acidic environment.
Step 2: Coupling Reaction
- Reagents : The furan-thiazole intermediate is coupled with 4-(thiazol-2-yloxy)benzoic acid.
- Coupling Agents : N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
This multi-step process allows for the formation of the target compound with specific functional groups that enhance its biological activity.
2.1 Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its antiproliferative effects against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3). The results demonstrated that the compound effectively inhibited cell growth, with IC50 values indicating potent activity against these cell lines. Notably, it was found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7.4 | VEGFR-2 Inhibition |
| HCT-116 | 9.0 | VEGFR-2 Inhibition |
| PC-3 | 11.5 | VEGFR-2 Inhibition |
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary assays revealed that it possesses activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, inhibiting their activity.
- Targeting VEGFR-2 : Its ability to bind to VEGFR-2 suggests a pathway through which it can disrupt tumor blood supply and growth.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
4. Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various biological contexts:
Case Study 1: Antiproliferative Activity
A recent study reported that derivatives of thiazole compounds, including this compound, were evaluated for their antiproliferative activities using MTT assays across multiple cancer cell lines. The findings suggested that modifications in the thiazole structure could enhance efficacy against specific targets .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₂N₄O₃S₂ | |
| Melting Point | 177–180°C (decomposes) | |
| Key NMR Shifts (1H, DMSO-d6) | δ 8.2 (s, thiazole-H), δ 7.6 (d, furan-H) | |
| Enzyme Inhibition (IC₅₀) | Acetylcholinesterase: 2.1 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
